N-Methylputrescine
Overview
Description
Synthesis Analysis
N-Methylputrescine is synthesized from putrescine, primarily through the action of putrescine N-methyltransferase (PMT). This enzyme catalyzes the S-adenosylmethionine (SAM) dependent methylation of putrescine to produce N-methylputrescine, a key intermediate in the biosynthesis of nicotine and other alkaloids in plants like tobacco and Datura stramonium (Biastoff, Brandt, & Dräger, 2009).
Molecular Structure Analysis
The molecular structure of N-methylputrescine has been characterized through various spectroscopic methods. The structural details are critical for understanding its role in the biosynthetic pathway of alkaloids. Unfortunately, specific studies detailing its molecular structure were not found in the current literature search.
Chemical Reactions and Properties
N-Methylputrescine undergoes oxidation to form N-methylpyrrolinium salt, a reaction catalyzed by N-methylputrescine oxidase. This oxidative deamination is a critical step in alkaloid biosynthesis (Mizusaki, Tanabe, Noguchi, & Tamaki, 1972).
Scientific Research Applications
Role in Nicotine and Tropane Alkaloid Biosynthesis : N-Methylputrescine is a precursor in the biosynthesis of nicotine and tropane alkaloids, as demonstrated in studies involving tobacco and other plants (Mizusaki, Tanabe, Noguchi, & Tamaki, 1972). The enzymatic conversion of N-methylputrescine to N-methylpyrrolinium salt is a critical step in this pathway.
Enzymatic Activities Involving N-Methylputrescine : Various enzymes, such as N-methylputrescine oxidase and putrescine N-methyltransferase, play crucial roles in the conversion of N-methylputrescine to other compounds. These enzymes have been characterized in different plants like tobacco and Hyoscyamus niger (Heim, Sykes, Hildreth, Sun, Lu, & Jelesko, 2007).
Metabolic Engineering for Alkaloid Production : Genetic manipulation, such as overexpressing genes related to N-methylputrescine synthesis, can enhance the production of alkaloids in plants. This has implications for the production of pharmacologically important compounds (Moyano, Fornalé, Palazón, Cusido, Bagni, & Piñol, 2002).
Applications in Pharmaceutical Alkaloid Production : The role of N-methylputrescine in the biosynthesis of pharmaceutical alkaloids, such as hyoscyamine, is significant. Research in this area contributes to understanding and potentially enhancing the production of these valuable compounds (Geng, Zhao, Yang, Zhang, Bai, Zeng, Zhang, Liu, Lan, Chen, & Liao, 2018).
Characterization and Purification of Related Enzymes : Efforts have been made to purify and characterize enzymes like N-methylputrescine oxidase, which are crucial in N-methylputrescine metabolism. This research aids in understanding the molecular basis of alkaloid biosynthesis (McLauchlan, McKee, & Evans, 1993).
Study of Enzymatic Stereoselectivity : Research on the stereoselectivity of enzymes involved in the oxidation of N-methylputrescine to pyrrolinium ion in plants like Erythroxylum coca provides insights into the detailed biochemical pathways of alkaloid biosynthesis (Hoye, Bjorklund, Koltun, & Renner, 2000).
Discovery of Biosynthetic Pathways : Understanding the biosynthesis of N-methylputrescine and its role in alkaloid production has been a focus of research, leading to discoveries of key metabolic pathways in various plants (Hashimoto, Mitani, & Yamada, 1990).
Future Directions
properties
IUPAC Name |
N'-methylbutane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVMBYMDISYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310169 | |
Record name | N1-Methyl-1,4-butanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Methylputrescine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Methylputrescine | |
CAS RN |
14475-60-6 | |
Record name | N1-Methyl-1,4-butanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14475-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Butanediamine, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N1-Methyl-1,4-butanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-aminobutyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-1,4-DIAMINOBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y53JBS3498 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Methylputrescine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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